N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C24H18Cl2N4O2. This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a benzylidene moiety.
Preparation Methods
The synthesis of N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-[(2-chlorobenzyl)oxy]benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, and the resulting product is purified through recrystallization .
Chemical Reactions Analysis
N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
- **Medicine
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Properties
Molecular Formula |
C19H17ClN4O2 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13-10-18(23-22-13)19(25)24-21-11-14-6-8-16(9-7-14)26-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
JRDDFSYNLGADFR-SRZZPIQSSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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